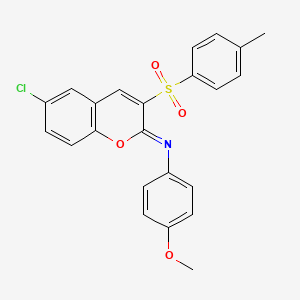
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline, also known as CTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTMA is a derivative of chromene and aniline, and its structural features make it a promising candidate for use in scientific research. In
Aplicaciones Científicas De Investigación
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has shown potential in various scientific research applications. One of the most promising applications of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is in the field of organic electronics. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has also been studied for its potential use in the development of fluorescent probes for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is not fully understood. However, studies have shown that (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline can act as a ligand for metal ions, which may be responsible for its fluorescent properties. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has also been shown to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline are not well studied. However, studies have shown that (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline has low toxicity and does not cause significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is its high yield synthesis method, which makes it easy to obtain in large quantities. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is also relatively stable and has a long shelf life. However, one of the limitations of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline. One potential direction is the development of new organic semiconductors using (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline as a building block. (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline may also be studied for its potential use in the development of new fluorescent probes for the detection of metal ions. Additionally, the antioxidant properties of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline may be further explored for potential therapeutic applications.
Conclusion:
In conclusion, (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline is a promising compound with potential applications in various scientific research fields. Its high yield synthesis method, stability, and low toxicity make it an attractive candidate for use in the development of new organic semiconductors, fluorescent probes, and therapeutic agents. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline.
Métodos De Síntesis
The synthesis of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline involves the reaction of 6-chloro-2H-chromene-2-one with 4-methoxyaniline in the presence of tosyl chloride and triethylamine. The reaction yields (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline as a yellow solid with a high yield. The purity of (Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline can be improved through recrystallization.
Propiedades
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-3-10-20(11-4-15)30(26,27)22-14-16-13-17(24)5-12-21(16)29-23(22)25-18-6-8-19(28-2)9-7-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHARBDAVXZSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-tosyl-2H-chromen-2-ylidene)-4-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2923325.png)
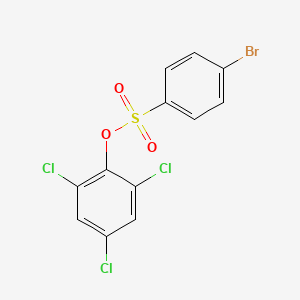
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)
![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)
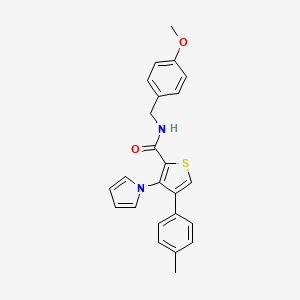
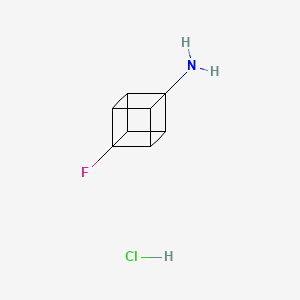
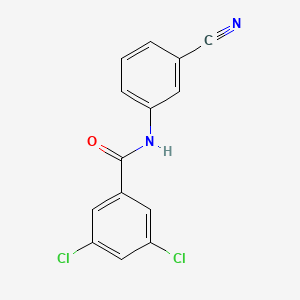
![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)

